3-Methoxyphenylacetic anhydride

Description

Theoretical Framework of Carboxylic Acid Anhydrides

Carboxylic acid anhydrides are organic compounds characterized by two acyl groups bonded to the same oxygen atom. longdom.org Their general structure is (RCO)₂O. fiveable.me They are typically derived from the dehydration of two molecules of a carboxylic acid. longdom.org This functional group imparts a high degree of reactivity, making them valuable intermediates in organic synthesis. longdom.org The electrophilicity of the carbonyl carbon atoms is a key feature, rendering them susceptible to nucleophilic acyl substitution reactions. longdom.org

Anhydrides can be classified as symmetrical, where the two acyl groups are identical, or unsymmetrical (or mixed), where they are different. fiveable.me This structural variation influences their reactivity and synthetic applications. fiveable.me The reactivity of anhydrides is also influenced by the electronic nature of the R groups. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbons, enhancing reactivity.

Significance of Phenylacetic Acid Derivatives in Organic Synthesis Research

Phenylacetic acid and its derivatives are a significant class of compounds in organic synthesis, serving as crucial building blocks for a wide range of molecules. mdpi.comontosight.ai They are integral to the synthesis of numerous pharmaceuticals, including analgesics, anti-inflammatory agents, and antibiotics like penicillin. mdpi.comontosight.aifarmaciajournal.com Their utility also extends to the agrochemical industry, where they are used as herbicides and plant growth regulators. ontosight.ai The versatility of phenylacetic acid derivatives stems from the reactivity of the carboxylic acid group and the ability to modify the phenyl ring, allowing for the creation of diverse molecular architectures with various biological activities. mdpi.comontosight.ai

Position of 3-Methoxyphenylacetic Anhydride (B1165640) within the Anhydride Class

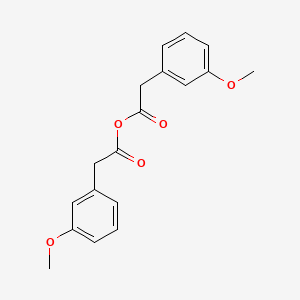

3-Methoxyphenylacetic anhydride belongs to the class of symmetrical carboxylic acid anhydrides. Its structure consists of two 3-methoxyphenylacetyl groups linked by an oxygen atom. The presence of the methoxy (B1213986) group at the meta position of the phenyl ring influences its electronic properties and, consequently, its reactivity compared to unsubstituted phenylacetic anhydride or isomers with the methoxy group at other positions. It is primarily utilized in organic synthesis as an acylating agent. evitachem.com

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and synthesis.

Tabulated Physicochemical Characteristics

The following table summarizes key physicochemical properties of the parent acid, 3-Methoxyphenylacetic acid, from which the anhydride is derived.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol sigmaaldrich.com |

| Melting Point | 65-69 °C (lit.) sigmaaldrich.com |

| Boiling Point | 306 °C (estimated) biosynth.com |

| Solubility | Very slightly soluble in cold water. midlandsci.com Soluble in alcohol. thegoodscentscompany.com |

| Appearance | White to cream to pale brown crystals or powder. thermofisher.com |

| CAS Number | 1798-09-0 sigmaaldrich.com |

Spectroscopic Data Analysis

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

The IR spectrum of an acid anhydride is characterized by two distinct carbonyl stretching bands, a result of symmetric and asymmetric stretching vibrations. These typically appear in the region of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. The presence of these two bands is a hallmark of the anhydride functional group.

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the C-O-C bond of the anhydride linkage and other characteristic fragmentations of the 3-methoxyphenylacetyl moiety.

Synthesis and Reactivity Profile

The synthesis of this compound and its subsequent reactions are central to its utility in organic chemistry.

Synthetic Methodologies

The primary method for synthesizing this compound is through the dehydration of its corresponding carboxylic acid, 3-methoxyphenylacetic acid. evitachem.com This can be achieved using various dehydrating agents. evitachem.com

A common and direct route to this compound involves the reaction of 3-methoxyphenylacetic acid with a strong dehydrating agent, such as phosphorus pentoxide or thionyl chloride. evitachem.com The reaction typically requires heating to drive the condensation and remove the water molecule formed.

Alternative approaches to the anhydride involve the in-situ formation from 3-methoxyphenylacetic acid using other activating agents. For instance, the use of other aromatic carboxylic anhydrides in the presence of a catalyst can facilitate the formation of mixed anhydrides, which can then disproportionate to the symmetrical anhydride.

Chemical Reactivity and Major Reactions

This compound is a reactive compound that participates in a variety of chemical transformations, primarily nucleophilic acyl substitution reactions. evitachem.com

As a potent acylating agent, this compound is used to introduce the 3-methoxyphenylacetyl group into other molecules. evitachem.com This is a fundamental reaction in the synthesis of various derivatives.

The reaction of this compound with alcohols leads to the formation of the corresponding esters. evitachem.com This reaction is a common method for synthesizing ester derivatives of 3-methoxyphenylacetic acid, which may have applications in pharmaceuticals. evitachem.com

When reacted with amines, this compound forms amides. evitachem.com This reaction is crucial for the synthesis of a wide range of compounds with potential biological activity.

Applications in Organic Synthesis

The reactivity of this compound makes it a valuable reagent in various synthetic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(3-methoxyphenyl)acetyl] 2-(3-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-15-7-3-5-13(9-15)11-17(19)23-18(20)12-14-6-4-8-16(10-14)22-2/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXYMEJGVHKIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)OC(=O)CC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxyphenylacetic Anhydride

Direct Dehydration Approaches for Carboxylic Acid Anhydride (B1165640) Synthesis

Direct dehydration methods are conceptually straightforward, involving the elimination of water from two molecules of 3-Methoxyphenylacetic acid to form the anhydride linkage. These approaches can be broadly categorized into condensation reactions and the use of specific dehydrating agents.

Condensation Reactions of 3-Methoxyphenylacetic Acid

Utilization of Dehydrating Agents in Anhydride Formation

A more prevalent and generally more efficient method for the direct synthesis of anhydrides from carboxylic acids involves the use of potent dehydrating agents. These reagents activate the carboxylic acid group, facilitating the intermolecular nucleophilic attack by a second carboxylic acid molecule.

One common and powerful dehydrating agent is acetic anhydride itself, used in a process known as transanhydridization. In this equilibrium-driven reaction, 3-Methoxyphenylacetic acid would be heated with acetic anhydride. The more volatile acetic acid produced is removed by distillation to shift the equilibrium towards the formation of the desired 3-Methoxyphenylacetic anhydride.

Other strong dehydrating agents can also be employed. For instance, phosphorus pentoxide (P₄O₁₀) is a classic reagent for this transformation. The reaction would involve mixing 3-Methoxyphenylacetic acid with P₄O₁₀ and gently heating the mixture. The powerful oxophilicity of phosphorus drives the dehydration process.

Modern methods often utilize carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), as coupling agents. In a typical procedure, two equivalents of 3-Methoxyphenylacetic acid would be treated with one equivalent of DCC in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by a second molecule of the carboxylic acid to yield the anhydride and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.

A summary of common dehydrating agents and their general application is presented in the table below.

| Dehydrating Agent | General Reaction Conditions | Byproducts |

| Acetic Anhydride | Heating with removal of acetic acid | Acetic acid |

| Phosphorus Pentoxide (P₄O₁₀) | Gentle heating in the absence of a solvent | Phosphoric acid derivatives |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Room temperature in an inert solvent | N,N'-Dicyclohexylurea (DCU) |

Alternative Synthetic Routes to Anhydride Structures

Alternative strategies for the synthesis of this compound offer greater control and are often preferred for achieving high purity. These methods typically involve the use of more reactive acyl derivatives.

Acyl Halide Reactions with Carboxylate Salts

A widely used and reliable method for preparing symmetrical anhydrides is the reaction of an acyl chloride with a carboxylate salt. In the case of this compound, this would involve the reaction of 3-Methoxyphenylacetyl chloride with a salt of 3-Methoxyphenylacetic acid, such as sodium 3-methoxyphenylacetate.

The synthesis would proceed in two main steps:

Formation of the Acyl Chloride: 3-Methoxyphenylacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce 3-Methoxyphenylacetyl chloride. This reaction is typically carried out in an inert solvent.

Formation of the Anhydride: The resulting 3-Methoxyphenylacetyl chloride is then treated with a stoichiometric amount of a carboxylate salt, like sodium 3-methoxyphenylacetate. The carboxylate anion acts as a nucleophile, displacing the chloride from the acyl chloride to form the anhydride.

This method is generally high-yielding and allows for the formation of the anhydride under relatively mild conditions.

| Reactant 1 | Reactant 2 | Typical Solvent | General Conditions |

| 3-Methoxyphenylacetyl chloride | Sodium 3-methoxyphenylacetate | Dichloromethane, Ether | Room temperature |

Intermolecular Dehydrative Coupling Strategies

Advanced intermolecular dehydrative coupling strategies have been developed to overcome some of the limitations of classical methods, such as the use of stoichiometric and often harsh dehydrating agents. These methods often employ catalytic systems to promote the formation of the anhydride bond.

For example, catalytic systems involving a phosphine (B1218219) and a suitable activating agent can facilitate the direct coupling of carboxylic acids. One such system could involve the use of triphenylphosphine (B44618) in the presence of a mild oxidant. While specific applications to 3-Methoxyphenylacetic acid are not extensively documented, the general mechanism involves the formation of a phosphonium (B103445) carboxylate intermediate, which is then susceptible to nucleophilic attack by another molecule of the carboxylic acid.

These catalytic methods are advantageous as they can often be performed under milder conditions and generate less waste compared to traditional stoichiometric approaches.

Reaction Mechanisms and Synthetic Applications of 3 Methoxyphenylacetic Anhydride

Acylation Reactions Mediated by 3-Methoxyphenylacetic Anhydride (B1165640)

Acylation reactions are fundamental transformations in organic chemistry, and 3-methoxyphenylacetic anhydride serves as an effective acylating agent. These reactions involve the transfer of the 3-methoxyphenylacetyl group to a nucleophilic substrate.

The core mechanism governing the acylation reactions of this compound is nucleophilic acyl substitution. evitachem.com This process can be catalyzed by either acid or base.

Under basic conditions, the reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com First, a nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comvanderbilt.edu Subsequently, this intermediate collapses, reforming the carbonyl double bond and eliminating a carboxylate ion as the leaving group to yield the acylated product. masterorganicchemistry.comvanderbilt.edu

In an acid-catalyzed environment, the carbonyl oxygen of the anhydride is first protonated. byjus.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. byjus.com The subsequent steps mirror the base-catalyzed pathway, involving the formation of a tetrahedral intermediate and the eventual elimination of the leaving group. byjus.com

Aromatic amines can react with this compound to form amides, a reaction that expands its utility in organic synthesis. evitachem.com

Enolates, which are the conjugate bases of carbonyl compounds, are potent nucleophiles that can be acylated by anhydrides like this compound. masterorganicchemistry.com The formation of enolates is typically achieved by treating a ketone, aldehyde, or ester with a strong base. masterorganicchemistry.comyoutube.com Once formed, the enolate can attack the carbonyl carbon of the anhydride. This reaction is a C-acylation, forming a new carbon-carbon bond and resulting in the synthesis of β-dicarbonyl compounds.

The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed, which in turn determines the regioselectivity of the acylation. masterorganicchemistry.com Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to favor the formation of the less substituted (kinetic) enolate, while weaker, non-bulky bases can lead to the more substituted (thermodynamic) enolate. masterorganicchemistry.com The acetoacetic ester synthesis, a classic method for preparing α-substituted methyl ketones, utilizes the alkylation of an enolate derived from ethyl acetoacetate. libretexts.org

This compound can be employed in Friedel-Crafts acylation reactions to introduce the 3-methoxyphenylacetyl group onto an aromatic ring. libretexts.orgchemcess.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, generating a highly electrophilic acylium ion.

The aromatic substrate then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the corresponding aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the acylium ion is resonance-stabilized and does not undergo rearrangements. masterorganicchemistry.com However, this reaction is generally not effective for aromatic rings bearing strongly deactivating substituents. libretexts.orgmasterorganicchemistry.com

Esterification Protocols Utilizing this compound

Esterification is another significant application of this compound, allowing for the synthesis of various esters.

The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) to form esters proceeds via a nucleophilic acyl substitution mechanism. evitachem.comyoutube.com The alcohol or phenol (B47542) acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. youtube.com This is followed by the collapse of the tetrahedral intermediate and the elimination of a 3-methoxyphenylacetate molecule as the leaving group. youtube.com

The reaction can be catalyzed by either an acid or a base. youtube.com Acid catalysis protonates the anhydride, making it more electrophilic, while base catalysis deprotonates the alcohol or phenol, rendering it a more potent nucleophile. The esterification of phenols with a mixture of formic acid and acetic anhydride has been shown to produce primarily formates along with some acetates. researchgate.net

Acid anhydrides are generally more reactive acylating agents than esters but slightly less reactive than acid chlorides. vanderbilt.edu The reactivity of this compound in ester synthesis is influenced by the electronic properties of the 3-methoxyphenylacetyl group. The electron-donating nature of the methoxy (B1213986) group can modulate the electrophilicity of the carbonyl carbons. evitachem.com

In competitive reactions, the relative rates of esterification can be influenced by the steric hindrance of the alcohol or phenol and the specific reaction conditions employed. For instance, in the esterification of alcohols with a formic acid/acetic anhydride mixture, the amount of acetate (B1210297) byproduct formed decreases in the order of primary, secondary, and tertiary alcohols. researchgate.net The use of aromatic carboxylic anhydrides with electron-withdrawing groups, in conjunction with a Lewis acid catalyst, has been shown to be a powerful method for ester synthesis.

Interactive Data Table: Reactivity of Carboxylic Acid Derivatives

The following table provides a general comparison of the reactivity of various carboxylic acid derivatives in nucleophilic acyl substitution reactions.

| Carboxylic Acid Derivative | General Structure | Relative Reactivity |

| Acid Chloride | R-CO-Cl | Most Reactive |

| Acid Anhydride | R-CO-O-CO-R' | High |

| Ester | R-CO-OR' | Moderate |

| Amide | R-CO-NR'₂ | Least Reactive |

This table is a generalized representation and actual reactivity can be influenced by the specific R groups and reaction conditions. vanderbilt.edu

Amidation and Other N-Acylation Transformations

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry. nih.gov The reaction of an acid anhydride, such as this compound, with a primary or secondary amine involves the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of the anhydride. This addition-elimination mechanism results in the formation of the corresponding N-substituted 3-methoxyphenylacetamide and a molecule of 3-methoxyphenylacetic acid as a byproduct.

In practice, these amidations are more commonly performed directly from 3-methoxyphenylacetic acid using a variety of modern coupling reagents. These reagents activate the carboxylic acid, enabling its reaction with an amine under mild conditions. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. nih.govpeptide.com

General Amidation Mechanism using a Coupling Reagent:

Activation: The carboxylic acid (3-methoxyphenylacetic acid) reacts with the coupling reagent to form a highly reactive intermediate.

Nucleophilic Attack: The amine attacks the activated carbonyl group.

Product Formation: The tetrahedral intermediate collapses to form the stable amide bond, releasing the coupling agent's byproduct.

The choice of coupling agent and reaction conditions can be tailored based on the specific amine's reactivity and the presence of other functional groups in the molecule.

Table 1: Representative Amidation Reactions using Activated 3-Methoxyphenylacetic Acid

| Amine Substrate | Coupling System | Base | Solvent | Product | Yield | Ref. |

|---|---|---|---|---|---|---|

| Benzylamine | B(OCH₂CF₃)₃ | N/A | MeCN | N-Benzyl-2-(3-methoxyphenyl)acetamide | Good-Excellent | nih.gov |

| Primary Alkyl Amines | Phosphetane P-oxide / Oxidant / Reductant | Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) | N-Alkyl-2-(3-methoxyphenyl)acetamide | 55-98% | nih.gov |

| Electron Deficient Amines | EDC / HOBt (catalytic) | DMAP | Acetonitrile (MeCN) | N-Aryl/Alkyl-2-(3-methoxyphenyl)acetamide | Varies | nih.gov |

This table is illustrative of general methods applicable to 3-methoxyphenylacetic acid, based on cited literature for similar carboxylic acids.

Role as an Acyl Transfer Agent in Complex Organic Synthesis

As an acylating agent, this compound serves to transfer the 3-methoxyphenylacetyl group to a nucleophilic substrate. This transformation is fundamental in building more complex molecular architectures. The anhydride's inherent reactivity makes it an effective acyl donor.

A key example of this reactivity is seen in condensation reactions. In a documented synthesis, 3-methoxyphenylacetic acid reacts with phthalic anhydride in the presence of sodium acetate at high temperatures. prepchem.com In this reaction, the 3-methoxyphenylacetyl group effectively partakes in a condensation to form (3-methoxybenzal)phthalide. This intermediate is then used in subsequent steps to construct a more complex scaffold, ultimately leading to a substituted benzophenone (B1666685) derivative. prepchem.com This demonstrates the role of the 3-methoxyphenylacetyl moiety in carbon-carbon bond formation, a critical step in complex synthesis.

The transfer of the 3-methoxyphenylacetyl group is not limited to carbon nucleophiles. Its primary application lies in the acylation of nitrogen (amidation), oxygen (esterification), and sulfur (thioesterification) atoms, making it a versatile building block in the synthesis of a wide array of organic molecules, including potential pharmaceutical compounds and other functional materials. The activation of 3-methoxyphenylacetic acid, often via methods that would transiently form the anhydride or a similar species, is a recurring strategy in multistep syntheses. For instance, the activation with thionyl chloride to form the corresponding acyl chloride, a close relative of the anhydride in terms of reactivity, is a common method to facilitate its use as an acyl transfer agent.

Spectroscopic Characterization Methodologies and Data Analysis

Role as an Intermediate in Pharmaceutical Synthesis

Phenylacetic acid derivatives are important precursors in the pharmaceutical industry, and 3-Methoxyphenylacetic Anhydride (B1165640) serves as a key intermediate. ontosight.aiontosight.ai Its ability to readily acylate other molecules makes it useful in the construction of more complex pharmaceutical agents. evitachem.com

Use in the Synthesis of Fine Chemicals and Research Compounds

Beyond pharmaceuticals, 3-Methoxyphenylacetic Anhydride is employed in the synthesis of a variety of fine chemicals and specialized compounds for research purposes. Its role as an acylating agent allows for the modification of molecules to study structure-activity relationships and to develop new materials with specific properties. evitachem.com

Comparative Analysis

To better understand the properties and utility of this compound, it is useful to compare it with related compounds.

Comparison with Phenylacetic Anhydride

The primary difference between this compound and Phenylacetic Anhydride is the presence of the methoxy (B1213986) group on the phenyl ring. This substituent can influence the electronic properties of the molecule, potentially affecting its reactivity in acylation reactions. The methoxy group is an electron-donating group through resonance, which might slightly decrease the electrophilicity of the carbonyl carbons compared to the unsubstituted phenylacetic anhydride.

Comparison with other Positional Isomers (e.g., 2-Methoxy and 4-Methoxyphenylacetic Anhydride)

The position of the methoxy group on the phenyl ring (ortho, meta, or para) can have a significant impact on the molecule's properties and reactivity. The electronic effects of the methoxy group are position-dependent. For instance, the para-isomer (4-methoxyphenylacetic anhydride) would experience a stronger resonance effect from the methoxy group compared to the meta-isomer. nih.gov This could lead to differences in reactivity and in the spectroscopic properties of the respective anhydrides.

Theoretical and Computational Investigations of 3 Methoxyphenylacetic Anhydride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical examinations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-Methoxyphenylacetic anhydride (B1165640), DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G**, would be instrumental in determining its ground-state geometry.

Based on studies of similar anhydrides, it is expected that 3-Methoxyphenylacetic anhydride possesses a non-planar structure. The repulsion between the two carbonyl oxygens and the steric hindrance from the 3-methoxyphenyl (B12655295) groups would lead to a twisted conformation. The key dihedral angles defining the molecular shape would be those around the C-O-C anhydride linkage and the rotation of the phenyl rings.

DFT studies would also provide insights into the electronic properties, such as the distribution of electron density and the molecular orbital energies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The HOMO is likely to be located on the phenyl rings and the anhydride oxygen, while the LUMO would be centered on the carbonyl carbons, indicating their susceptibility to nucleophilic attack.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range |

| C=O Bond Length | 1.18 - 1.21 Å |

| C-O (anhydride) Bond Length | 1.38 - 1.42 Å |

| C-C (carbonyl-methylene) Bond Length | 1.50 - 1.53 Å |

| C-O-C Bond Angle | 115 - 120° |

| O=C-O Bond Angle | 120 - 123° |

Ab Initio Methods for Conformational Analysis

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are invaluable for exploring the potential energy surface of a molecule. For this compound, these methods can be used to perform a detailed conformational analysis.

It is anticipated that the molecule exists as a mixture of several stable conformers at room temperature, separated by low energy barriers. These conformers would primarily differ in the rotational orientation of the two 3-methoxyphenylacetyl groups relative to each other. Ab initio calculations, such as those at the Møller-Plesset perturbation theory (MP2) level, could precisely map these rotational barriers. The presence of multiple, low-energy conformers is a characteristic feature of flexible molecules like acyclic anhydrides. acs.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for modeling chemical reactions, allowing for the investigation of reaction mechanisms and the energetics of different pathways.

Computational Analysis of Acylation Mechanisms

This compound is an acylating agent, and computational methods can be used to model its reactions with various nucleophiles. The generally accepted mechanism for acylation by an anhydride involves a nucleophilic attack on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as a leaving group.

Computational studies would focus on locating the transition state for the nucleophilic attack and the subsequent collapse of the tetrahedral intermediate. The energy of this transition state determines the activation energy of the reaction and thus its rate. By modeling the reaction with different nucleophiles, it would be possible to predict the anhydride's reactivity and selectivity. For instance, the reaction with a primary amine would be computationally modeled to understand the formation of the corresponding amide.

Energetics of Anhydride Formation and Cleavage

The formation of this compound from its corresponding carboxylic acid is an endothermic process, requiring the input of energy to drive off a molecule of water. Computational methods can be used to calculate the enthalpy of this reaction.

Conversely, the hydrolysis of the anhydride, which is the cleavage of the C-O-C bond by water, is an exothermic process. By calculating the energies of the reactants, transition state, and products, a detailed energy profile for the hydrolysis reaction can be constructed. This would provide a quantitative measure of the anhydride's stability in the presence of water. The calculated Gibbs free energy of hydrolysis would be negative, indicating a spontaneous reaction.

Spectroscopic Property Predictions via Computational Chemistry

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model and interpretation of the spectra.

For this compound, computational chemistry can predict its infrared (IR) spectrum. A key feature of the IR spectrum of an anhydride is the presence of two distinct C=O stretching bands, corresponding to symmetric and asymmetric stretching modes. spectroscopyonline.com For a non-cyclic anhydride like this one, the asymmetric stretch is typically at a higher wavenumber than the symmetric stretch. DFT calculations can predict the frequencies and intensities of these and other vibrational modes, aiding in the interpretation of experimental IR spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Asymmetric C=O Stretch | 1800 - 1850 |

| Symmetric C=O Stretch | 1740 - 1790 |

| C-O-C Stretch | 1000 - 1100 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

In addition to IR spectra, computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions are highly sensitive to the molecular conformation, and by averaging over the populated conformers, a theoretical spectrum can be generated that can be directly compared with experimental results.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Anhydride (B1165640) Synthesis and Reactivity

The synthesis of carboxylic anhydrides, including 3-Methoxyphenylacetic anhydride, is a cornerstone of organic chemistry. evitachem.com Traditionally, methods have relied on dehydrating agents like phosphorus pentoxide or thionyl chloride, or the use of acid chlorides, which can generate significant waste. evitachem.comrsc.org The future of anhydride synthesis lies in the development of more efficient, sustainable, and atom-economical catalytic systems.

Recent research has highlighted several promising avenues:

Magnesium-Based Catalysis: An efficient and high-yielding route to cyclic anhydrides from dicarboxylic acids has been developed using a catalyst generated in situ from MgCl₂ and dialkyl dicarbonates. acs.org This system operates under mild conditions, offering high selectivity and a more environmentally benign approach. acs.org The proposed mechanism involves the activation of the dicarbonate (B1257347) by the Lewis acidic magnesium, followed by reaction with the carboxylic acid to form a mixed anhydride-carbonate intermediate. acs.org

Palladium-Catalyzed Carbonylative Telomerization: A novel palladium-catalyzed synthesis of mixed carboxylic acid anhydrides has been demonstrated, utilizing 1,3-butadiene (B125203) and carboxylic acids. rsc.org This method allows for the catalytic generation of mixed anhydrides from bulk chemicals in a single step, with yields up to 82% for benzoic acid derivatives. rsc.org The reactivity of these mixed anhydrides can be harnessed for subsequent one-pot reactions, such as the formation of amides. rsc.org

Triphenylphosphine (B44618) Oxide/Oxalyl Chloride System: A highly efficient synthesis of symmetric and cyclic carboxylic anhydrides has been described using a triphenylphosphine oxide (TPPO) and oxalyl chloride catalytic system. acs.org This method proceeds under mild and neutral conditions with high yields and relatively short reaction times. acs.org The key to this system is the formation of the highly reactive intermediate Ph₃PCl₂, which catalyzes the reaction of the carboxylic acid salt. acs.org

Metal-Free Dual Catalysis: For the reactivity of anhydrides, particularly in polymerization reactions, economical and metal-free catalyst systems are being explored. rsc.org A combination of (thio)ureas and organic bases has proven effective for the fully alternating copolymerization of epoxides and anhydrides to produce sustainable polyesters. rsc.org This approach offers a promising alternative to metal-based catalysts. rsc.org

These emerging catalytic systems represent a significant step towards more sustainable and efficient anhydride synthesis and utilization, paving the way for broader applications of compounds like this compound.

Exploration of this compound in Material Science Applications

While the primary applications of this compound have traditionally been in organic synthesis, particularly for pharmaceuticals and agrochemicals, its potential in material science is a growing area of interest. evitachem.com The anhydride functional group is a versatile building block for the creation of new polymers and functional materials.

Key research directions include:

Polyester Synthesis: Anhydrides are crucial monomers for the synthesis of polyesters. The ring-opening alternating copolymerization of epoxides and cyclic anhydrides can produce structurally diverse polyesters with high ester linkages and a wide range of glass transition temperatures. rsc.org The properties of these polyesters can be tailored by the choice of the anhydride, suggesting that this compound could be used to impart specific characteristics, such as altered thermal properties or hydrophobicity, to the resulting polymer.

Porous Organic Polymers: Acetic anhydride has been shown to self-polymerize under solvothermal conditions to form oxygen-rich, nanoporous carbon-based materials. acs.org Furthermore, copolymerization with amino acids like L-histidine can introduce functionality, creating materials that can act as heterogeneous acid-base catalysts. acs.org This opens the possibility of using this compound to create functional porous polymers with tailored pore sizes and chemical properties for applications in catalysis and sorption.

Functional Material Precursors: Ferrocene (B1249389), an organometallic compound, can be acylated using acetic anhydride in a Friedel-Crafts reaction to produce acetylferrocene. wikipedia.org This demonstrates the potential for using anhydrides to modify the properties of organometallic complexes, which are important in materials chemistry. wikipedia.org For instance, vinylferrocene can be polymerized to polyvinylferrocene, a material where phenyl groups are replaced by ferrocenyl groups. wikipedia.org The use of this compound in similar reactions could lead to the development of novel ferrocene-based polymers with unique electronic or catalytic properties.

The table below summarizes potential research avenues for this compound in material science.

| Research Avenue | Potential Application | Key Research Focus |

| Polyester Synthesis | Specialty polymers, biodegradable plastics | Investigating the influence of the 3-methoxyphenyl (B12655295) group on polymer properties such as thermal stability, mechanical strength, and biodegradability. |

| Porous Organic Polymers | Heterogeneous catalysis, gas storage, separation materials | Synthesizing porous polymers from this compound and exploring their surface area, pore size distribution, and catalytic activity. |

| Functionalization of Organometallics | Redox-active polymers, sensors, catalysts | Using this compound to modify organometallic compounds like ferrocene to create new functional materials with tailored electronic and chemical properties. |

Integration with Flow Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic processes. Flow chemistry, characterized by the use of continuous-flow reactors, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process intensification.

The integration of this compound synthesis and its subsequent reactions into flow chemistry setups is a promising future direction.

Continuous-Flow Anhydride Synthesis: While specific examples for this compound are not yet prevalent, the development of continuous-flow processes for related reactions, such as nitration and hydrogenation, demonstrates the feasibility of this approach. researchgate.net A continuous-flow synthesis of an intermediate for the drug Linzagolix involved nitration and hydrogenation steps, showcasing the potential for multi-step syntheses in a continuous manner. researchgate.net Applying these principles to the synthesis of this compound could lead to safer and more efficient production.

Sustainable Solvents and Reagents: Research into sustainable synthetic methods often focuses on replacing hazardous reagents and solvents. For example, the synthesis of anhydrides using phase-transfer catalysis allows for reactions under mild conditions and can be performed even at the microscale level. researchgate.net This method can produce both symmetric and unsymmetric anhydrides in high yields. researchgate.net

Biocatalysis and Renewable Feedstocks: The broader trend in chemical synthesis is the move towards biocatalysis and the use of renewable feedstocks. While not directly applied to this compound yet, the development of sustainable routes to cyclic anhydrides from biorenewable dicarboxylic acids is a significant step in this direction. acs.org Future research could explore the potential for producing the precursors to 3-Methoxyphenylacetic acid from renewable sources.

The table below outlines the potential benefits of integrating flow chemistry and sustainable approaches for this compound.

| Approach | Key Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, improved process control, scalability | Development of a continuous-flow process for the synthesis of this compound and its use in subsequent reactions. |

| Sustainable Catalysis | Reduced waste, milder reaction conditions, atom economy | Application of novel catalytic systems, such as magnesium-based or palladium-catalyzed methods, in a continuous-flow setup. |

| Green Solvents & Reagents | Reduced environmental impact, improved safety | Exploration of phase-transfer catalysis and other methods that minimize the use of hazardous chemicals. |

By embracing these future directions, the scientific community can unlock the full potential of this compound as a valuable tool in both fundamental research and industrial applications, while adhering to the principles of green and sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Methoxyphenylacetic anhydride via condensation reactions?

- Methodological Answer : A validated protocol involves heating 3-methoxyphenylacetic acid (0.15 mol) with 4-methoxyphthalic anhydride (0.14 mol) and anhydrous sodium acetate (0.7 g) at 265°C for 2.5 hours. Post-reaction, the product is crystallized using ethanol and acetonitrile with activated charcoal treatment to remove impurities. This yields 5-methoxy-3-(3-methoxybenzal)phthalide, confirmed by IR spectroscopy (C=O stretch at 1770 cm⁻¹) and melting point analysis (141–142°C) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies the anhydride C=O stretch (~1770 cm⁻¹) and methoxy groups.

- Melting Point Analysis : Determines purity (reported m.p. 141–142°C).

- NMR : Confirms structural integrity via proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm).

- HPLC : Quantifies purity and detects side products .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use NIOSH-approved N100 respirators or EN 143-compliant P3 masks, EN 374-certified gloves, and chemical-resistant clothing. Engineering controls (fume hoods, closed systems) mitigate inhalation risks. Avoid contact with strong acids/oxidizers to prevent hazardous reactions .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states and activation energies. For example, zeolite-catalyzed reactions (as in ) use computational frameworks to optimize catalyst-adsorption interactions and predict regioselectivity. Transition-state barriers and Gibbs free energy profiles guide experimental parameter selection (e.g., temperature, catalyst loading) .

Q. How to analyze reaction kinetics for anhydride formation involving 3-methoxyphenylacetic acid?

- Methodological Answer : Conduct batch reactor experiments under controlled temperatures (e.g., 200–300°C) with varying molar ratios. Monitor reaction progress via FTIR or GC-MS. Fit data to kinetic models (e.g., pseudo-first-order or Arrhenius equations) to calculate rate constants () and activation energies (). Account for side reactions (e.g., retro-Diels-Alder) using time-resolved sampling .

Q. What methodologies resolve solubility challenges of this compound in organic solvents?

- Methodological Answer : Use a static equilibrium method ( ) to measure solubility in solvents like acetonitrile or methyl acetate across 283–328 K. Correlate data with the modified Apelblat equation () to predict solubility. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots inform solvent selection for crystallization. For example, tert-amyl alcohol shows higher temperature-dependent solubility gradients .

Data Contradiction and Optimization

Q. How to address discrepancies in reported reaction temperatures for synthesizing this compound?

- Methodological Answer : Variations in optimal temperatures (e.g., 200–300°C in ) may arise from catalyst activity or reactant purity. Perform Design of Experiments (DoE) to isolate variables:

- Factor Screening : Vary temperature, catalyst type (e.g., NaOAc vs. zeolites), and reaction time.

- Response Surface Methodology (RSM) : Optimize for yield and purity using central composite designs.

- Kinetic Profiling : Compare activation energies across conditions to identify rate-limiting steps .

Q. What strategies improve regioselectivity in anhydride-based cycloadditions?

- Methodological Answer : For Diels-Alder reactions, computational studies ( ) suggest steric and electronic tuning of dienophiles. Use electron-deficient dienophiles (e.g., maleic anhydride) and polar solvents to favor endo transition states. Monitor stereoselectivity via NMR or X-ray crystallography. Retro-Diels-Alder pathways can be suppressed by maintaining low temperatures (<100°C) .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Optimal Synthesis Temp. | 265°C (2.5 hours) | |

| IR C=O Stretch | 1770 cm⁻¹ | |

| Solubility Model | Modified Apelblat Equation | |

| Safety PPE | NIOSH N100 Respirator, EN 374 Gloves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.